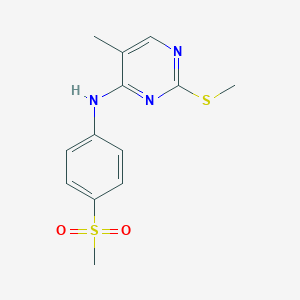![molecular formula C13H18FNO4S B6442199 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 1235004-89-3](/img/structure/B6442199.png)
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C13H18FNO4S . Its average mass is 303.350 Da and its mono-isotopic mass is 303.094055 Da .
Molecular Structure Analysis
The molecular structure of a compound can be represented in various ways including SMILES strings and InChI strings. For a similar compound, 3-fluoro-4-{[(1-hydroxycyclopentyl)methyl]amino}benzonitrile, the SMILES string isOC1(CCCC1)CNc2ccc(C#N)cc2F and the InChI string is InChI=1S/C13H15FN2O/c14-11-7-10(8-15)3-4-12(11)16-9-13(17)5-1-2-6-13/h3-4,7,16-17H,1-2,5-6,9H2 .
Scientific Research Applications
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research. It is used in the synthesis of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It is also used in the synthesis of polymers, such as polyurethanes and polyamides, for use in biomedical and industrial applications. In addition, this compound is used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of receptor activity.
Mechanism of Action
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide is thought to act as an enzyme inhibitor and a receptor modulator. The exact mechanism of action is not fully understood, but it is believed to involve the binding of this compound to the active sites of enzymes and receptors. This binding is thought to interfere with the normal functioning of the enzymes and receptors, leading to the desired effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain. It has also been found to modulate the activity of receptors, such as the histamine H1 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it suitable for use in a variety of research applications. In addition, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound has some limitations. It is not soluble in water, making it difficult to use in certain types of experiments. In addition, the exact mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
The future of 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide research is promising. Further research is needed to better understand its mechanism of action and the full range of biochemical and physiological effects. In addition, further research is needed to develop more efficient methods of synthesis and to explore new applications for this compound. Finally, research is needed to explore potential drug interactions and to identify potential adverse effects.
Synthesis Methods
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide can be synthesized via a two-step process. The first step involves the reaction of 4-methoxybenzene-1-sulfonamide with 1-hydroxycyclopentylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, this compound, in good yields. The second step involves the purification of the product by recrystallization or column chromatography.
Safety and Hazards
properties
IUPAC Name |
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZLXLWLMNUCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[methyl({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442122.png)
![2-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6442125.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
![5-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6442143.png)
![3-[methyl({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442156.png)
![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442191.png)

![4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442210.png)
![3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442221.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)